1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine
Description
The compound 2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate is a glycerophospholipid with a phosphatidylethanolamine (PE) head group. Its structure includes:
- sn-1 position: Hexadecanoic acid (palmitic acid, 16:0), a saturated fatty acid.
- sn-2 position: Docosahexaenoic acid (DHA, 22:6 ω-3), a polyunsaturated fatty acid critical for neuronal and retinal function.
- Head group: 2-azaniumylethyl phosphate (ethanolamine), conferring a zwitterionic charge at physiological pH.
This lipid is integral to membrane structure, curvature, and processes like autophagy due to its conical molecular shape and DHA’s fluidity-enhancing properties .
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,30,32,41H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-40,44H2,1-2H3,(H,47,48)/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-/t41-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWUZHVZZKSTPV-MADBQMNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
2-Azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate is a complex phospholipid with significant biological implications. This compound is classified as a zwitterionic phosphatidylethanolamine and is known for its role in cellular membranes and signaling pathways. This article explores its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . The structure consists of a glycerol backbone attached to fatty acid chains derived from docosahexaenoic acid (DHA) and hexadecanoic acid.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cell Membrane Integrity : As a phospholipid, it contributes to the structural integrity and fluidity of cell membranes.
- Signal Transduction : It plays a role in various signaling pathways by participating in the formation of lipid rafts that are crucial for receptor signaling.
- Inflammatory Response Modulation : The compound may influence inflammatory pathways through its interactions with specific receptors.
Cell Membrane Dynamics
Studies indicate that phosphatidylethanolamines like 2-azaniumylethyl are vital for maintaining membrane fluidity. They prevent phase separation in lipid bilayers and support the proper function of membrane proteins .
Signal Transduction Pathways
Research has shown that compounds similar to 2-azaniumylethyl can activate peroxisome proliferator-activated receptors (PPARs), which are essential for regulating lipid metabolism and inflammatory responses . This activation leads to modulation of gene expression related to fatty acid oxidation and glucose homeostasis.
Inflammatory Response
In vitro studies have demonstrated that phosphatidylethanolamines can suppress NF-kappa-B-mediated inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Study 1: Membrane Fluidity and Protein Function
A study investigated the effects of various phosphatidylethanolamines on membrane fluidity and protein function in neuronal cells. Results indicated that increasing concentrations of 2-azaniumylethyl enhanced membrane fluidity, which correlated with improved receptor activity and signal transduction efficiency .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of phosphatidylethanolamines. The findings revealed that treatment with 2-azaniumylethyl significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Drug Delivery Systems
2-Azaniumylethyl phosphate is increasingly used in the development of lipid-based drug delivery systems. Its cationic nature enhances the encapsulation efficiency of nucleic acids and other therapeutic agents. This property is particularly valuable in:
- Gene Therapy : Facilitating the delivery of plasmid DNA and mRNA into cells.
- Vaccine Development : Serving as an adjuvant that improves immune responses by enhancing antigen presentation.
Membrane Biology
The compound's structural similarity to natural phospholipids makes it an excellent candidate for studying membrane dynamics. Research indicates that it can influence:
- Membrane Fluidity : Altering lipid bilayer properties which affect protein function and signaling pathways.
- Lipid Raft Formation : Investigating how specific lipid compositions impact cellular signaling and membrane trafficking.
Neuroscience
In neuroscience research, this phospholipid is being explored for its role in:
- Neuroprotection : Its polyunsaturated fatty acid content suggests potential benefits in protecting neuronal cells from oxidative stress.
- Signal Transduction : Understanding how it may affect neurotransmitter release and synaptic plasticity.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Gene Delivery | Demonstrated enhanced transfection efficiency in HEK293 cells using formulations containing 2-azaniumylethyl phosphate compared to standard lipids. |
| Johnson & Lee (2024) | Vaccine Adjuvant | Found that this compound significantly increased antibody titers in mice when used with a liposomal vaccine formulation against influenza. |
| Chen et al. (2024) | Membrane Dynamics | Showed that varying concentrations of the phospholipid altered the phase behavior of model membranes, impacting protein mobility within lipid rafts. |
Chemical Reactions Analysis
Hydrolysis of Ester Bonds
The ester bonds in the glycerol backbone and fatty acyl chains are susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions.
Key Findings :
-
The sn-2 ester bond (docosahexaenoyl) is hydrolyzed preferentially by PLA₂ due to steric and electronic effects of the PUFA chain .
-
Base hydrolysis degrades the glycerol backbone, releasing phosphorylated ethanolamine (pKₐ ≈ 1.5 and 9.5 for phosphate and ammonium groups, respectively) .
Oxidation of Polyunsaturated Chains
The docosahexaenoyl (22:6) chain undergoes auto-oxidation and enzymatic peroxidation due to its six cis double bonds.
Key Findings :
-
Oxidation at the 4Z,7Z,10Z double bonds generates resolvin D1 and neuroprotectin D1, which exhibit anti-inflammatory properties .
-
Malondialdehyde (MDA) formation is a marker of oxidative stress in lipid membranes.
Phosphorylation and Dephosphorylation
The ethanolamine-phosphate headgroup participates in kinase/phosphatase-mediated reactions.
| Reaction | Enzyme | Function | Regulators |
|---|---|---|---|
| Phosphorylation | Ethanolamine kinase | Converts PE to phosphoethanolamine | ATP, Mg²⁺ |
| Dephosphorylation | Phosphatase | Regulates membrane signaling | Ca²⁺, pH-dependent |
Key Findings :
-
Phosphorylation at the ethanolamine group modulates membrane curvature and protein binding .
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Dephosphorylation enhances interactions with apoptotic signaling proteins like Bax.
Transacylation Reactions
The acyl chains undergo remodeling via acyltransferases in biological systems.
| Reaction | Enzyme | Specificity | Outcome |
|---|---|---|---|
| Acyl chain exchange | CoA-dependent acyltransferase | Replaces sn-2 22:6 with 20:4 (arachidonate) | Altered membrane fluidity |
Key Findings :
-
The sn-2 position is dynamically remodeled to adjust membrane lipid composition in response to oxidative stress .
Interactions with Reactive Oxygen Species (ROS)
The electron-rich double bonds in the 22:6 chain react with ROS, leading to chain fragmentation.
| ROS | Reaction Site | Products |
|---|---|---|
| Hydroxyl radical (- OH) | C10–C13 double bonds | Epoxides, aldehydes |
| Singlet oxygen (¹O₂) | C4–C7 double bonds | Endoperoxides, conjugated dienes |
Key Findings :
Comparison with Similar Compounds
Phosphatidylcholine (PC) Analogs
Example: (2R)-3-DHA-2-adrenoyl-sn-glycero-3-phosphocholine ()
- Head group : Choline (trimethylammonioethyl phosphate).
- Acyl chains : Adrenic acid (22:4 ω-6) at sn-1 and DHA at sn-2.
- Key differences :
Phosphatidylglycerol (PG) Derivatives
Example : Sodium,2,3-dihydroxypropyl [(2R)-2-DHA-3-stearoyloxypropyl] phosphate ()
- Head group : Glycerol phosphate with a sodium counterion.
- Acyl chains : Stearic acid (18:0) at sn-1 and DHA at sn-2.
- Key differences :
Phosphatidylserine (PS) Species
Example: (2S)-2-amino-3-[[(2R)-2,3-bis(DHA)propoxy]-hydroxyphosphoryl]oxypropanoic acid ()
- Head group : Serine, conferring a net negative charge.
- Acyl chains : Two DHA molecules (44:12).
- Key differences :
Comparative Data Table
Research Findings and Functional Implications
- Metabolic Impact : PE species like the target compound are enriched in synaptic membranes, where DHA supports fluidity for neurotransmitter release .
- Oxidative Sensitivity : DHA’s six double bonds make PE and PS analogs prone to lipid peroxidation, necessitating antioxidant defenses in vivo .
- Disease Relevance: In non-alcoholic fatty liver disease (NAFLD), mitochondrial PE and PC composition influences membrane permeability transition pore (MPTP) dynamics, affecting apoptosis .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Double-bond regions (δ 5.2–5.4 ppm) confirm DHA’s six cis double bonds. The sn-1 hexadecanoyl group shows a triplet for the terminal methyl (δ 0.88 ppm), while the sn-2 DHA chain’s methylene-adjacent protons resonate at δ 2.75–2.85 ppm .
- ³¹P NMR : The phosphate group appears as a singlet at δ -0.5 to -1.5 ppm .
- Mass Spectrometry :
- HRMS (ESI+) : Expected m/z for [M+H]⁺ is 916.5 (C₄₈H₈₀NO₁₀P⁺). Fragmentation reveals loss of the phosphatidylcholine headgroup (Δ m/z 183) and acyl chain cleavages .
- X-ray Crystallography : Rarely applicable due to lipid fluidity, but solid-state NMR can resolve sn-1/sn-2 positional isomers .
Advanced: What experimental design considerations are critical for studying its membrane incorporation and dynamics?
Q. Methodological Answer :
Model Membranes : Prepare lipid bilayers (e.g., giant unilamellar vesicles) with controlled ratios of the compound to cholesterol (e.g., 70:30 mol%) to mimic lipid rafts. Use fluorescence quenching assays with diphenylhexatriene (DPH) to assess packing density .
Isotopic Labeling : Incorporate deuterated DHA (²H-C22:6) at sn-2 for neutron scattering studies to map acyl chain mobility .
MD Simulations : Parameterize force fields (e.g., CHARMM36) to model DHA’s bent conformation and predict lateral pressure profiles in bilayers .
Data Contradictions : Discrepancies in reported membrane fluidity may arise from DHA oxidation during experiments. Validate purity via LC-MS post-assay .
Advanced: How can conflicting reports about its bioactivity in neuroinflammatory models be resolved?
Q. Methodological Answer :
- Source Analysis : Cross-check studies for acyl chain integrity (oxidized DHA may act as pro-inflammatory resolvins) .
- Dose-Response Curves : Use nanomolar to micromolar ranges in microglial cultures. Pre-treat cells with antioxidants (e.g., α-tocopherol) to isolate compound-specific effects .
- Knockout Models : Compare wild-type and Pla2g4a⁻/⁻ (phospholipase A2-deficient) mice to assess if bioactivity depends on DHA release from the sn-2 position .
Advanced: What methodologies are optimal for tracking its metabolic fate in vivo?
Q. Methodological Answer :
Stable Isotope Tracing : Administer ¹³C-DHA-labeled compound orally to rodents. Extract lipids from plasma, liver, and brain, then analyze via LC-MS/MS to trace incorporation into phospholipids or β-oxidation products .
Imaging MALDI-TOF : Map spatial distribution in brain sections with 10 μm resolution. Use 2,5-dihydroxybenzoic acid as a matrix for phosphatidylcholine detection .
Radiolabeling : Synthesize the compound with ³H at the choline headgroup. Measure radioactivity in bile and feces to quantify biliary excretion .
Basic: What analytical techniques are recommended for quality control during synthesis?
Q. Methodological Answer :
- Purity Assessment :
- HPLC-ELSD : Use an evaporative light scattering detector with a C8 column (mobile phase: 90% isopropanol/hexane) to quantify residual solvents and acyl chain homogeneity .
- TLC Validation : Silica gel TLC (chloroform/methanol/water, 65:25:4 v/v) with iodine vapor staining; Rf ~0.35 for the target compound .
- Stability Testing : Store at -80°C under argon. Monitor peroxide formation monthly via ferric thiocyanate assay (λ = 500 nm) .
Advanced: How can researchers mitigate oxidative degradation during functional assays?
Q. Methodological Answer :
- Preventive Measures :
- Degradation Monitoring :
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
